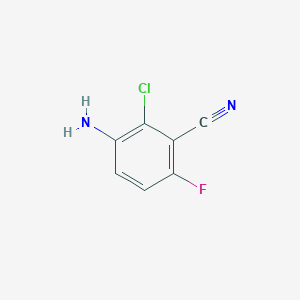

3-Amino-2-chloro-6-fluorobenzonitrile

Description

Properties

IUPAC Name |

3-amino-2-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIQIIZPGYEBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Chlorination and Ammonolysis Route

A patented method for preparing related compounds such as 2,6-dichloro-3-fluorobenzonitrile provides a useful framework applicable to the synthesis of 3-Amino-2-chloro-6-fluorobenzonitrile. The process involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| A | Chlorination of 2,6-dichloro-3-fluoroacetophenone to α,α,α,2,6-pentachloro-3-fluoroacetophenone | Chlorine gas in glacial acetic acid/sodium acetate, 40–120°C (preferably 60–90°C), 2–8 h (preferably 3–5 h) | Reaction monitored by TLC; careful temperature control prevents over-chlorination |

| B | Ammonolysis of pentachloro intermediate with ammonia gas in organic solvent | Saturated ammonia gas, closed stirring, room temperature to moderate heating | Converts ketone to benzamide intermediate |

| C | Dehydration of benzamide to benzonitrile using bis(trichloromethyl)carbonate and organic amine catalyst | 0–80°C in organic solvent, followed by purification | Efficient conversion to nitrile with high purity |

This method avoids the use of highly toxic sodium cyanide and harsh chlorination at elevated temperatures, improving industrial applicability and safety.

Amination via Nucleophilic Substitution and Reduction

Another approach involves starting from halogenated nitrobenzonitrile derivatives, followed by reduction or substitution to introduce the amino group at the 3-position:

- Starting with 3-nitro-2-chloro-6-fluorobenzonitrile, catalytic hydrogenation or chemical reduction (e.g., with iron or tin salts) converts the nitro group to an amino group.

- Alternatively, nucleophilic aromatic substitution using ammonia or amines under controlled conditions can replace halogen atoms selectively to yield the amino derivative.

This route requires precise control of reaction parameters to avoid side reactions such as over-reduction or multiple substitutions.

Microwave-Assisted Synthesis

Recent advances show that microwave irradiation can accelerate reactions involving substituted benzonitriles, including amination and cyclization steps:

- Microwave-assisted annulation and substitution reactions can rapidly generate 3-amino-2-substituted benzonitriles with high yields.

- Heating under microwave conditions (e.g., 100–130°C) for short durations (minutes to hours) improves reaction kinetics and reduces by-products.

- This method is particularly useful for electron-poor aromatic precursors, enhancing efficiency and scalability.

| Parameter | Typical Range | Impact on Yield and Purity |

|---|---|---|

| Temperature (chlorination) | 40–120°C (optimum 60–90°C) | Controls degree of chlorination and side reactions |

| Reaction time (chlorination) | 2–8 hours (optimum 3–5 hours) | Ensures complete conversion without degradation |

| Ammonia saturation | Saturated ammonia gas | Essential for complete amide formation |

| Dehydration temperature | 0–80°C | Balances reaction rate and product stability |

| Solvents | Glacial acetic acid, organic solvents (e.g., dichloromethane, toluene) | Influence solubility and reaction kinetics |

| Catalysts | Organic amine catalysts for dehydration | Enhance conversion efficiency |

- Post-reaction mixtures are typically subjected to solvent extraction, washing (e.g., with brine), drying over sodium sulfate, and evaporation under reduced pressure.

- Crystallization from suitable solvents (e.g., ethanol, heptane mixtures) is employed to obtain high-purity solids.

- Chromatographic methods such as column chromatography or vacuum fractionation may be used for separating closely related isomers or impurities.

- The chlorination-ammonolysis-dehydration sequence is widely reported with yields typically exceeding 70%, with high purity confirmed by HPLC and NMR analyses.

- Routes employing sodium cyanide are less favored due to toxicity and equipment corrosion issues.

- Microwave-assisted methods offer rapid synthesis but require specialized equipment and may be limited by precursor availability.

- Reduction of nitro precursors to amino derivatives is a classical approach but may involve additional purification steps to remove metal residues.

The preparation of this compound is best achieved through a multi-step process involving controlled chlorination of appropriate acetophenone derivatives, ammonolysis to benzamide intermediates, and subsequent dehydration to the nitrile. Advances in microwave-assisted synthesis and selective reduction provide alternative routes with potential for improved efficiency. Optimization of reaction conditions and purification protocols is critical to achieving high yield and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-6-fluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include various substituted benzonitriles.

Oxidation Products: Nitro derivatives.

Reduction Products: Amines and other reduced forms.

Scientific Research Applications

3-Amino-2-chloro-6-fluorobenzonitrile has several applications in scientific research:

Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-6-fluorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, chloro, and fluoro groups can influence its binding affinity and specificity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-2-chloro-6-fluorobenzonitrile with structurally or functionally related benzonitriles and fluorinated aromatic compounds:

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group in 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile enhances lipophilicity and binding affinity in kinase inhibitors , whereas the amino group in this compound facilitates nucleophilic reactions, making it suitable for constructing heterocycles like indazoles .

Cost and Availability :

- Halogenated benzonitriles with simpler substitution patterns (e.g., 2,6-Dichlorobenzonitrile) are significantly cheaper ($2.6/g) than bromo-fluoro variants ($207/g for 3-Bromo-6-Chloro-2-Fluorobenzonitrile), reflecting differences in synthetic complexity .

Functional Group Interplay: Carboxylic acid analogs (e.g., 2-Amino-6-chloro-3-fluorobenzoic acid) share positional similarity but differ in reactivity due to the acidic carboxyl group, which may limit their use in neutral pH conditions .

Biological Activity

3-Amino-2-chloro-6-fluorobenzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. Its structure suggests similarities to other pharmacologically active compounds, especially within the class of quinazolines, known for their roles in modulating various signaling pathways.

Chemical Structure and Properties

The chemical formula for this compound is C7H5ClFN, and its molecular structure features an amino group, a chlorine atom, and a fluorine atom attached to a benzonitrile moiety. This unique combination may facilitate interactions with biological targets such as kinases and other enzymes involved in cell proliferation.

Preliminary studies indicate that this compound may exert its biological effects through multiple mechanisms:

- Kinase Inhibition : The compound shows potential for inhibiting protein kinases, particularly those involved in cancer signaling pathways. Similar compounds have been documented to interfere with pathways that regulate cell growth and survival .

- Cell Cycle Modulation : It may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. Research on related compounds has demonstrated significant effects on cell cycle arrest and apoptosis induction .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, quinazoline derivatives have been shown to inhibit the growth of melanoma and other hyperproliferative disorders . The following table summarizes key findings from selected studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 0.5 | Caspase activation |

| Study B | MDA-MB-231 (Breast) | 0.8 | Cell cycle arrest |

| Study C | HL-60 (Leukemia) | 0.3 | Apoptosis induction |

Enzyme Inhibition

The compound has also shown promise in enzyme inhibition studies. It is believed to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Studies

- In Vitro Studies : In a notable study, this compound was tested against several cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations. The study highlighted its potential as an effective agent in targeted cancer therapy.

- In Vivo Models : Animal studies have suggested that administration of the compound results in reduced tumor size and improved survival rates in models of breast cancer, further supporting its anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.